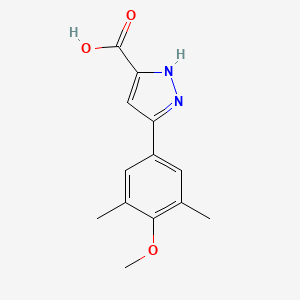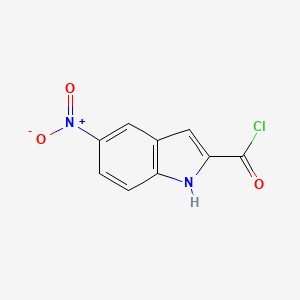
5-Nitroindole-2-carbonyl chloride
Vue d'ensemble
Description
5-Nitroindole-2-carbonyl chloride (5-NIC) is a synthetic organic compound used in a variety of scientific research applications. It is commonly used as a reagent for the synthesis of a variety of organic compounds and is also used in the study of biochemical and physiological effects.
Applications De Recherche Scientifique
5-Nitroindole-2-carbonyl chloride has a variety of scientific research applications. It is commonly used as a reagent for the synthesis of a variety of organic compounds, such as 5-nitroindole-2-carboxylic acid and 5-nitroindole-2-carboxamide. It is also used in the study of biochemical and physiological effects, such as the effects of nitric oxide on the cardiovascular system. In addition, 5-Nitroindole-2-carbonyl chloride is used in the synthesis of a variety of pharmaceuticals, such as antifungal agents and anti-inflammatory drugs.
Mécanisme D'action
The mechanism of action of 5-Nitroindole-2-carbonyl chloride is not well understood. However, it is believed that 5-Nitroindole-2-carbonyl chloride acts as an inhibitor of nitric oxide synthase, which is an enzyme responsible for the synthesis of nitric oxide. By inhibiting nitric oxide synthase, 5-Nitroindole-2-carbonyl chloride can prevent the formation of nitric oxide, which plays an important role in many physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Nitroindole-2-carbonyl chloride are not well understood. However, it is believed that 5-Nitroindole-2-carbonyl chloride can act as an inhibitor of nitric oxide synthase, which can lead to a decrease in the production of nitric oxide. This can lead to a decrease in blood pressure, as nitric oxide plays an important role in regulating blood pressure. In addition, it is believed that 5-Nitroindole-2-carbonyl chloride can also act as an inhibitor of cyclooxygenase-2, which can lead to a decrease in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-Nitroindole-2-carbonyl chloride in laboratory experiments has several advantages. It is a relatively inexpensive reagent and is easy to use in a variety of laboratory settings. In addition, 5-Nitroindole-2-carbonyl chloride is a relatively stable compound and is not easily degraded by light or heat. However, there are some limitations to the use of 5-Nitroindole-2-carbonyl chloride in laboratory experiments. It is a relatively toxic compound and should be handled with care. In addition, 5-Nitroindole-2-carbonyl chloride is a relatively volatile compound and can be easily lost during the synthesis process.
Orientations Futures
There are a variety of potential future directions for the use of 5-Nitroindole-2-carbonyl chloride in scientific research. For example, it could be used in the development of new pharmaceuticals and drugs, such as antifungal agents and anti-inflammatory drugs. In addition, 5-Nitroindole-2-carbonyl chloride could be used in the study of the biochemical and physiological effects of nitric oxide, as well as its potential role in the regulation of blood pressure. Finally, 5-Nitroindole-2-carbonyl chloride could be used in the development of new synthetic methods for the synthesis of organic compounds.
Propriétés
IUPAC Name |
5-nitro-1H-indole-2-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O3/c10-9(13)8-4-5-3-6(12(14)15)1-2-7(5)11-8/h1-4,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCBIURSLMGZNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C=C(N2)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitroindole-2-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



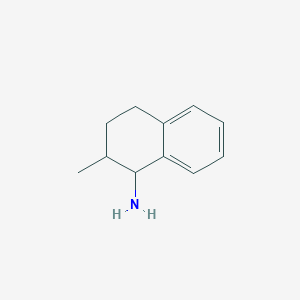
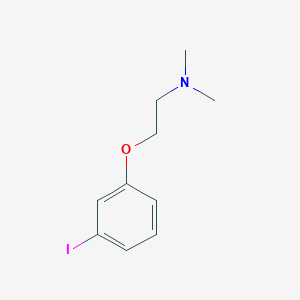

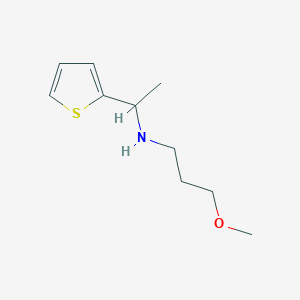

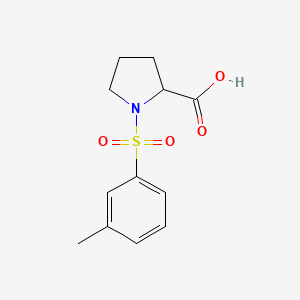
![(1S,3S,5S)-tert-Butyl 3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B3076023.png)
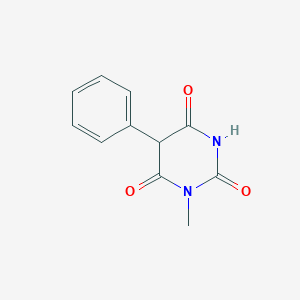
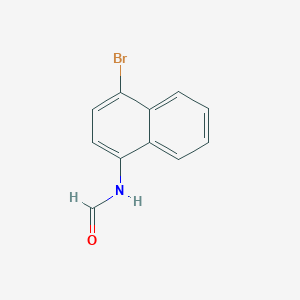
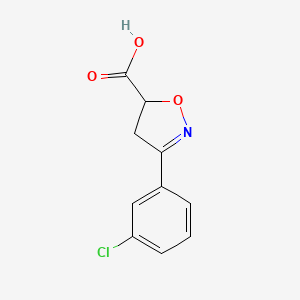
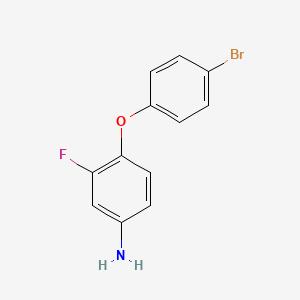

![[1-(3-Furylmethyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B3076064.png)
